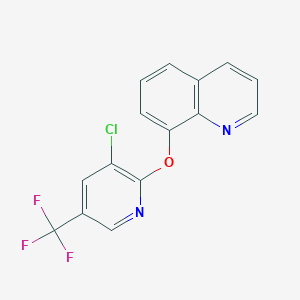

3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine, also known as 3-CQT, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a versatile and highly reactive molecule that has been used in a variety of syntheses, including the synthesis of a wide range of pharmaceuticals, agrochemicals, and other compounds. 3-CQT has also been used in a variety of biochemical and physiological studies, and is known to have a wide range of effects on a variety of biological systems.

Wissenschaftliche Forschungsanwendungen

Metalation and Functionalization

- 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine demonstrates unique reactivity in metalation processes. The molecule can be selectively metalated and subsequently carboxylated or otherwise functionalized at various positions. This reactivity extends to trifluoromethyl-substituted pyridines and quinolines, enabling the preparation of several carboxylic acids regioisomerically uncontaminated (Schlosser & Marull, 2003).

Protecting Group in Nucleotide Synthesis

- The compound serves as a protecting group in the synthesis of internucleotidic bonds. Its specific removal has been achieved efficiently with zinc acetate or 2-pyridine-carboxaldehyde oxime, demonstrating its utility in nucleotide chemistry (Kamaike, Ueda, Tsuchiya, & Takaku, 1983).

Synthesis of o-Chloro Hydroxy Derivatives

- Pyridine hydrochloride, a reagent used in the cleavage of ethers, has been shown to be effective for the synthesis of chloro compounds starting from bromo derivatives in pyridine and quinoline series. This includes the conversion of 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline, indicating the compound's versatility in generating chloro derivatives (Mongin, Mongin, Trécourt, Godard, & Quéguiner, 1996).

Intermediates in Various Applications

- The compound has been studied for its role as an intermediate in pharmaceuticals, agrochemicals, biochemicals, and particularly herbicides. Its synthesis and application in these fields highlight its significance as a versatile chemical building block (Zheng-xiong, 2004).

Antimicrobial Activities and DNA Interaction

- Research on 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine has included the investigation of its antimicrobial activities. The compound's interaction with DNA has been monitored, showcasing its potential in biomedical research (Evecen, Kara, İdil, & Tanak, 2017).

Structural Studies and Applications

- Structural studies of the compound have been conducted to understand its molecular assemblies and coordination complexes. These studies are crucial for developing applications in catalysis and material science (Jeon, Kim, Lee, & Kim, 2013).

Eigenschaften

IUPAC Name |

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2O/c16-11-7-10(15(17,18)19)8-21-14(11)22-12-5-1-3-9-4-2-6-20-13(9)12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBKCRFAFZMEOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2572320.png)

![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2572324.png)

![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B2572330.png)

![4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2572340.png)